1-(4-Nitrothiophen-2-yl)ethanone
Description
1-(4-Nitrothiophen-2-yl)ethanone is a nitro-substituted thiophene derivative characterized by a ketone group at the 2-position and a nitro group at the 4-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(4-nitrothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKVQAOBMRVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343990 | |
| Record name | 2-ACETYL-4-NITROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42791-51-5 | |
| Record name | 2-ACETYL-4-NITROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-(4-Nitrothiophen-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the nitration of 2-acetylthiophene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of nitrothiophene derivatives, including 1-(4-Nitrothiophen-2-yl)ethanone. Research indicates that compounds in this class can be engineered to overcome bacterial efflux mechanisms, enhancing their efficacy against pathogens such as Escherichia coli and Klebsiella spp. . The nitro group in these compounds is crucial for their activation by bacterial nitroreductases, leading to bactericidal activity.
Case Study: Nitrothiophene Carboxamides
A study published in Scientific Reports examined a series of nitrothiophene carboxamides, which demonstrated potent antibacterial effects. These compounds were optimized using structure-based design algorithms to improve their binding affinity and reduce efflux liability. The findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Anti-inflammatory Applications
Mechanisms of Action
The compound has been investigated for its potential anti-inflammatory properties. Research indicates that certain nitrothiophene derivatives can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that this compound may play a role in therapeutic strategies targeting inflammatory diseases.
Material Science
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing various functional materials, including polymers and organic semiconductors. Its thiophene moiety allows for the formation of conductive materials with applications in organic electronics .
Table: Comparison of Properties of Nitrothiophene Derivatives
| Compound Name | Formula | MW (g/mol) | Boiling Point (°C) | Application Area |
|---|---|---|---|---|
| This compound | C₆H₅NO₃S | 171.17 | Not available | Antibacterial, Anti-inflammatory |
| 5-(Nitrothiophen-2-yl)-1,3,4-thiadiazole | C₈H₆N₄O₂S₂ | 246.29 | Not available | Antiparasitic |
| 3-(5-Nitrothiophen-2-yl)-1-(2,3,4,6-tetrahydroxyphenyl)prop-2-en-1-one | C₁₄H₁₁N₃O₅S | 305.32 | Not available | Antimicrobial |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acylating agents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 1-(4-Nitrothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethanone group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Nitro and Thiophene Groups
- P22077 (1-(5-((2,4-Difluorophenyl)thio)-4-nitrothiophen-2-yl)ethanone): Structural Differences: P22077 includes a 2,4-difluorophenylthio substituent at the 5-position of the thiophene ring, unlike the simpler 1-(4-Nitrothiophen-2-yl)ethanone. Biological Activity: P22077 inhibits ubiquitin-specific protease 7 (USP7), demonstrating antitumor effects in neuroblastoma models. The nitro group likely enhances electrophilicity, facilitating interactions with biological targets .
Nitro-Substituted Aromatic Ethanones
- 1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7): Structure: Features a nitro group on a methyl-substituted benzene ring. heterocyclic ring systems .
- 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 20765-22-4): Structure: Contains two aryl groups (methoxyphenyl and nitrophenyl) attached to ethanone. Applications: Such bifunctional ethanones are often used in photochemical studies or as intermediates in organic synthesis .
Physicochemical Properties
- Melting Points: 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone: 149–150°C . 1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethanone: 88–89°C . Inference: Nitro and hydroxyl/methoxy substituents significantly influence melting points, with polar groups increasing intermolecular forces.
- Molecular Weights: Thiophene-based ethanones (e.g., P22077): Higher molecular weight (~340 g/mol) due to additional substituents . Simple nitroaryl ethanones (e.g., 1-(4-methyl-3-nitrophenyl)ethanone): ~195 g/mol .
Comparative Data Table
Key Research Findings
- Nitro Group Impact : The nitro group enhances electrophilicity and hydrogen-bonding capacity, critical for target engagement in both antimalarial and antitumor compounds .
- Ring System Differences: Thiophene-based ethanones exhibit distinct electronic properties compared to benzene or indole derivatives, influencing solubility and reactivity .
- Synthetic Flexibility : Functionalization at the thiophene 5-position (e.g., via Suzuki coupling) allows for modular drug design, as seen in P22077 .
Biological Activity
1-(4-Nitrothiophen-2-yl)ethanone, also known by its CAS number 42791-51-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiprotozoal properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group attached to a thiophene ring, which is known to influence its biological activity. The presence of the nitro group is critical for the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to nitrothiophene derivatives. For instance, nitrothiophene carboxamides have demonstrated potent antibacterial activity against various strains of E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. .
The mechanism by which these compounds exert their antibacterial effects often involves activation by bacterial nitroreductases. This activation is crucial as it transforms the prodrugs into their active forms, which then inhibit bacterial growth. Specifically, compounds containing the nitrothiophene moiety have been shown to interact significantly with efflux pumps in bacteria, which are responsible for drug resistance .
Antiprotozoal Activity
This compound and its derivatives have also been evaluated for antiprotozoal activity, particularly against Leishmania major. A series of novel derivatives based on thiadiazole containing nitrothiophene showed promising results in inhibiting promastigote forms of L. major with IC50 values significantly lower than standard treatments .
Case Study: Thiadiazole Derivatives
In a study involving 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, one compound exhibited an IC50 value of 11.2 µg/mL after 24 hours, making it over four times more effective than Glucantime (a standard leishmaniasis treatment) . This highlights the potential of nitrothiophene-containing compounds in treating parasitic infections.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
